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Compound of Interest

Compound Name: Pbrm1-BD2-IN-7

Cat. No.: B15139792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of the inhibitor

PBRM1-BD2-IN-7 (also referred to as compound 7 in seminal literature). Polybromo-1

(PBRM1), a key component of the PBAF chromatin remodeling complex, is a significant target

in cancer research due to its frequent mutation in various malignancies, notably clear cell renal

cell carcinoma (ccRCC).[1][2] PBRM1 contains six bromodomains (BDs), which are crucial for

recognizing acetylated lysine residues on histones and tethering the PBAF complex to

chromatin.[3][4] PBRM1-BD2-IN-7 is a small molecule inhibitor targeting the second

bromodomain of PBRM1 (PBRM1-BD2). Understanding its selectivity is paramount for its

development as a chemical probe and potential therapeutic agent.

Data Presentation: Quantitative Selectivity Profile
The selectivity of PBRM1-BD2-IN-7 has been quantitatively assessed against other

bromodomains, particularly those within the same family and other closely related

bromodomain-containing proteins like SMARCA2 and SMARCA4. The following tables

summarize the key binding affinity (Kd) and inhibitory concentration (IC50) data.

Table 1: Binding Affinity (Kd) of PBRM1-BD2-IN-7 Determined by Isothermal Titration

Calorimetry (ITC)
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Target Bromodomain Kd (μM) Reference

PBRM1-BD2 0.7 [5]

PBRM1-BD5 0.35

SMARCA4 5.0

SMARCA2B No Detectable Binding

ASH1L No Detectable Binding

Table 2: Inhibitory Activity (IC50) of PBRM1-BD2-IN-7 Determined by AlphaScreen Assay

Target Bromodomain IC50 (μM) Reference

PBRM1-BD2 0.2 ± 0.02

Table 3: Thermal Shift (ΔTm) Data for PBRM1-BD2-IN-7 from Differential Scanning Fluorimetry

(DSF) Assays

Target Bromodomain ΔTm (°C) Reference

PBRM1-BD2 7.7

PBRM1-BD5 11.0

SMARCA2B 3.0

SMARCA4 3.1

The data reveals that while PBRM1-BD2-IN-7 demonstrates potent inhibition of PBRM1-BD2, it

also exhibits significant activity against PBRM1-BD5 and, to a lesser extent, the bromodomains

of SMARCA2 and SMARCA4. This indicates a degree of promiscuity, a critical consideration for

its use as a specific chemical probe.

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in the characterization

of PBRM1-BD2-IN-7's selectivity.

Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding

interactions.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of

PBRM1-BD2-IN-7 binding to various bromodomains.

Methodology:

Protein Preparation: Recombinant bromodomain proteins (e.g., PBRM1-BD2, PBRM1-BD5,

SMARCA4) are expressed and purified. The final buffer for the protein is typically a

phosphate or HEPES buffer at a physiological pH (e.g., 50 mM potassium phosphate pH 7.0,

50 mM KCl, 2 mM DTT, 2 mM EDTA).

Ligand Preparation: PBRM1-BD2-IN-7 is dissolved in a matching buffer to the protein, often

with a small percentage of DMSO to ensure solubility. The same concentration of DMSO is

added to the protein solution to minimize heat of dilution effects.

ITC Experiment: The ITC instrument consists of a sample cell and a reference cell. The

sample cell contains the purified bromodomain protein at a known concentration. The

reference cell contains only the buffer. The ligand (PBRM1-BD2-IN-7) is loaded into a

syringe and titrated into the sample cell in a series of small injections.

Data Analysis: The heat change upon each injection is measured. The resulting data is a plot

of heat change per injection versus the molar ratio of ligand to protein. This binding isotherm

is then fitted to a suitable binding model to determine the Kd, n, and ΔH.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)
AlphaScreen is a bead-based assay used to quantify biomolecular interactions in a high-

throughput format.
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Objective: To measure the in vitro inhibitory activity (IC50) of PBRM1-BD2-IN-7 against the

interaction between a bromodomain and an acetylated histone peptide.

Methodology:

Assay Principle: The assay utilizes two types of beads: a donor bead and an acceptor bead.

The donor bead is coated with streptavidin, and the acceptor bead is coated with a Ni2+-

chelate. A biotinylated acetylated histone peptide (e.g., H3K14ac) binds to the streptavidin-

donor bead, and a His-tagged bromodomain protein (e.g., His6-tagged PBRM1-BD2) binds

to the Ni2+-acceptor bead. When the bromodomain interacts with the acetylated histone

peptide, the donor and acceptor beads are brought into close proximity.

Signal Generation: Upon excitation with a laser at 680 nm, the donor bead releases singlet

oxygen. If an acceptor bead is in close proximity, the singlet oxygen triggers a

chemiluminescent signal from the acceptor bead, which is detected at 520-620 nm.

Inhibition Measurement: PBRM1-BD2-IN-7 competes with the acetylated histone peptide for

binding to the bromodomain. In the presence of the inhibitor, the interaction between the

bromodomain and the peptide is disrupted, separating the donor and acceptor beads and

leading to a decrease in the AlphaScreen signal.

Data Analysis: The assay is performed with a serial dilution of the inhibitor. The resulting data

is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50

value is determined by fitting the data to a dose-response curve.

Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is used to assess the thermal stability of a protein in

the presence and absence of a ligand.

Objective: To determine the change in thermal stability (ΔTm) of a bromodomain upon binding

of PBRM1-BD2-IN-7.

Methodology:

Principle: The assay measures the unfolding of a protein as a function of temperature. A

fluorescent dye (e.g., SYPRO Orange) is used, which fluoresces when it binds to the
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hydrophobic regions of a protein that become exposed as the protein unfolds.

Experiment: The purified bromodomain protein is mixed with the fluorescent dye and the

inhibitor (or DMSO as a control) in a multiwell plate. The plate is then heated in a real-time

PCR instrument, and the fluorescence is measured at incremental temperature increases.

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein

is unfolded. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of

the protein with the control (DMSO) from the Tm of the protein with the inhibitor. A positive

ΔTm indicates that the inhibitor binding stabilizes the protein.

Mandatory Visualizations
Signaling Pathway Involving PBRM1
PBRM1, as part of the PBAF complex, is involved in various cellular signaling pathways,

primarily through its role in chromatin remodeling and gene expression regulation. Its loss or

mutation can impact pathways related to cell cycle control, DNA damage response, and

metabolic regulation.
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Caption: PBRM1's role in chromatin remodeling and gene regulation.

Experimental Workflow for Selectivity Profiling
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The following diagram illustrates the typical workflow for assessing the selectivity of a

bromodomain inhibitor like PBRM1-BD2-IN-7.
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Caption: Workflow for determining inhibitor selectivity.
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Logical Relationship of PBRM1-BD2-IN-7 Selectivity
This diagram illustrates the logical framework for understanding the selectivity of PBRM1-BD2-
IN-7 based on its binding to on-target and off-target bromodomains.
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Caption: Logical assessment of PBRM1-BD2-IN-7 selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

